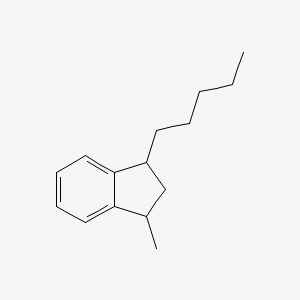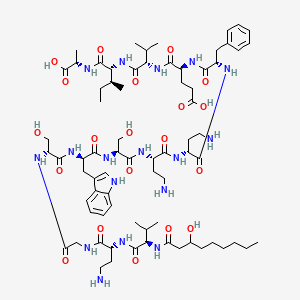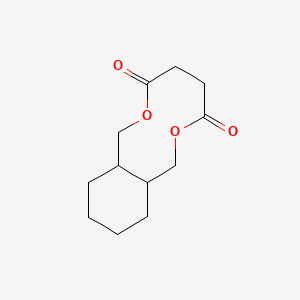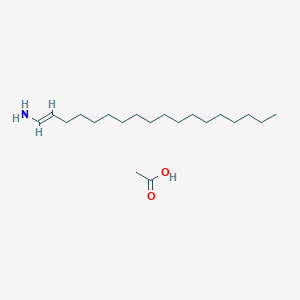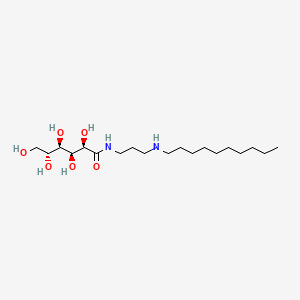
N-(3-(Decylamino)propyl)-D-gluconamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Decylamino)propyl)-D-gluconamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a decylamino group attached to a propyl chain, which is further connected to a D-gluconamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Decylamino)propyl)-D-gluconamide typically involves the reaction of decylamine with a suitable propylating agent, followed by the introduction of the D-gluconamide group. One common method involves the use of N-(3-chloropropyl)-D-gluconamide as an intermediate, which reacts with decylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as toluene, with the temperature maintained at around 70°C to ensure optimal reaction rates .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Decylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the decylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides with different alkyl groups.
Applications De Recherche Scientifique
N-(3-(Decylamino)propyl)-D-gluconamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(3-(Decylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets. The decylamino group can interact with hydrophobic regions of proteins, while the D-gluconamide moiety can form hydrogen bonds with polar residues. This dual interaction allows the compound to modulate the activity of target proteins and enzymes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(Dimethylamino)propyl)-D-gluconamide
- N-(3-(Diethylamino)propyl)-D-gluconamide
- N-(3-(Trimethylamino)propyl)-D-gluconamide
Uniqueness
N-(3-(Decylamino)propyl)-D-gluconamide is unique due to the presence of the decylamino group, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring interactions with hydrophobic environments, such as in the formulation of surfactants and emulsifiers .
Propriétés
Numéro CAS |
86702-59-2 |
|---|---|
Formule moléculaire |
C19H40N2O6 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-N-[3-(decylamino)propyl]-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C19H40N2O6/c1-2-3-4-5-6-7-8-9-11-20-12-10-13-21-19(27)18(26)17(25)16(24)15(23)14-22/h15-18,20,22-26H,2-14H2,1H3,(H,21,27)/t15-,16-,17+,18-/m1/s1 |
Clé InChI |
URPLOWLZZQLZGJ-ZJPYXAASSA-N |
SMILES isomérique |
CCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
CCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


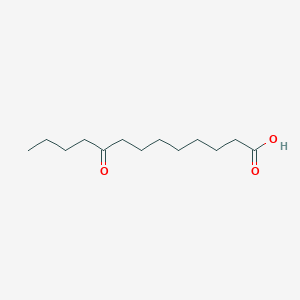
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
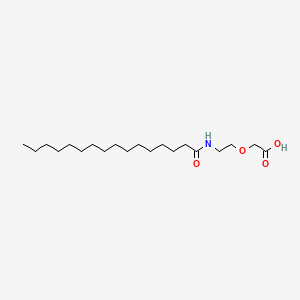
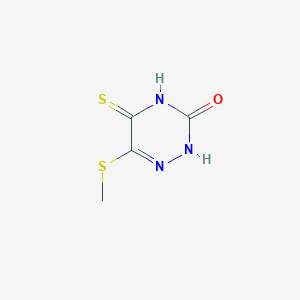
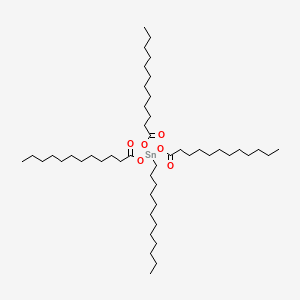

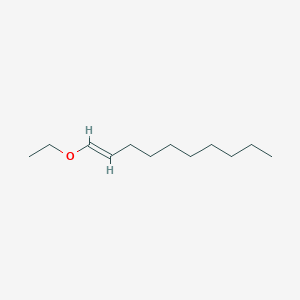
arsanium bromide](/img/structure/B15176074.png)
